N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-{7-oxaspiro[35]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropylphenoxy group and an oxaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-isopropylphenol with an appropriate acylating agent to form the 4-isopropylphenoxy intermediate. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-oxaspiro[3
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: This compound shares a similar spiro ring system but differs in its functional groups and overall structure.
{7-Oxaspiro[3.5]nonan-2-yl}methanol: Another compound with a similar spiro ring, used in different applications.
Uniqueness
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of the isopropylphenoxy group and the oxaspiro nonane ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-14(2)15-3-5-16(6-4-15)23-13-18(21)20-17-7-8-19(17)9-11-22-12-10-19/h3-6,14,17H,7-13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPVFJJPDCKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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